Sodium t-amyl oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

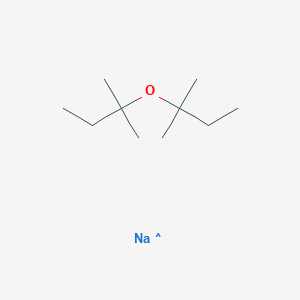

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H22NaO |

|---|---|

Molecular Weight |

181.27 g/mol |

InChI |

InChI=1S/C10H22O.Na/c1-7-9(3,4)11-10(5,6)8-2;/h7-8H2,1-6H3; |

InChI Key |

UIIJZQVROQHLAP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)OC(C)(C)CC.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium t-Amyl Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium t-amyl oxide, also known as sodium tert-amylate or sodium 2-methyl-2-butoxide, is a strong, non-nucleophilic base with significant applications in organic synthesis. Its bulky tertiary structure and potent basicity make it a valuable reagent for deprotonation reactions where the introduction of a nucleophile is undesirable. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is typically a white to light tan, free-flowing powder that is highly sensitive to moisture and air.[1][2] It is more soluble in a range of organic solvents compared to its more common counterpart, sodium t-butoxide, enhancing its utility in various reaction media.[3][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NaO | [5][6] |

| Molecular Weight | 110.13 g/mol | [5][6] |

| Appearance | White to light tan or orange-green powder/crystals | [7][8] |

| Melting Point | >200 °C | [1][5] |

| Boiling Point | 102 °C at 760 mmHg | [5] |

| Density | 0.904 g/mL at 25 °C | [1][5] |

| pKa of Conjugate Acid (t-Amyl Alcohol) | 18.54 | [9] |

| Flash Point | -21 °C | [1][5] |

| Water Solubility | Reacts violently | [5][10] |

Solubility

This compound exhibits good solubility in a variety of aprotic organic solvents. This property is advantageous for creating homogeneous reaction mixtures.

| Solvent | Solubility | Reference(s) |

| Tetrahydrofuran (THF) | Soluble | [3] |

| Toluene | Soluble | [3] |

| Cyclohexane | Soluble | [3] |

| Hexane | Soluble | [3] |

| Diglyme | Soluble | [3] |

Reactivity and Applications

As a strong, sterically hindered base, this compound is primarily used in reactions requiring the abstraction of a proton without subsequent nucleophilic attack.

Basicity

With the conjugate acid, tert-amyl alcohol, having a pKa of approximately 18.54, this compound is a potent base capable of deprotonating a wide range of carbon and heteroatom acids.[9] Its basic strength is greater than that of primary and secondary alkoxides.[3][11]

Key Applications in Organic Synthesis

-

Deprotonation and Enolate Formation : It is effective for the generation of enolates from ketones, esters, and other carbonyl compounds for subsequent alkylation or other reactions.[1][12]

-

Elimination Reactions : Its bulky nature favors the formation of Hofmann elimination products from appropriate substrates.[3][11]

-

Catalysis : It serves as a catalyst in various base-catalyzed reactions and polymerization processes.[3][13]

-

Wittig Reactions : this compound can be employed as the strong base required to deprotonate the phosphonium salt to form the phosphorus ylide.[2][4]

-

N-Cyanation of Amines : It is used as a base in the N-cyanation of secondary amines.[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of sodium metal with tert-amyl alcohol. The reaction is exothermic and requires an inert atmosphere to prevent the reaction of sodium with atmospheric moisture and oxygen.

Methodology:

-

Apparatus Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled.

-

Inert Atmosphere : The system is purged with dry nitrogen or argon.

-

Reagent Addition : An inert organic solvent (e.g., toluene, hexane) is added to the flask, followed by the addition of sodium metal dispersion or freshly cut sodium pieces.

-

Reaction Initiation : Tert-amyl alcohol is added dropwise from the dropping funnel to the stirred suspension of sodium metal in the inert solvent. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion : The mixture is heated to reflux until all the sodium metal has reacted, which is indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution.

-

Isolation : The solvent and excess tert-amyl alcohol can be removed under reduced pressure to yield this compound as a solid powder. For many applications, the resulting solution of this compound is used directly.

A patented method describes accelerating the reaction by using a catalytic amount of a metal salt like titanium tetrachloride, which can reduce the reaction time significantly.[14]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

General Protocol for Alkylation of a Ketone

This protocol describes a general procedure for the α-alkylation of a ketone using this compound as the base.

Methodology:

-

Enolate Formation : To a stirred solution of this compound in an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere, a solution of the ketone in the same solvent is added dropwise at a suitable temperature (often 0 °C or room temperature). The mixture is stirred for a period to ensure complete enolate formation.

-

Alkylation : The alkylating agent (e.g., an alkyl halide) is then added to the reaction mixture, and the reaction is allowed to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching : Upon completion, the reaction is quenched by the addition of a protic source, such as water or a saturated aqueous ammonium chloride solution.

-

Extraction and Purification : The product is extracted into an organic solvent, and the combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography.

Logical Relationship in Ketone Alkylation

Caption: Logical flow of a ketone alkylation reaction.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of the tert-amoxide anion is expected to show three signals corresponding to the methyl, methylene, and the other two methyl groups. Due to the electron-donating effect of the anionic oxygen, the signals are expected to be shifted upfield compared to tert-amyl alcohol.

-

-CH₂- : Quartet

-

-CH₃ (of ethyl group): Triplet

-

-(CH₃)₂ : Singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum should display four distinct signals for the four non-equivalent carbon atoms in the tert-amoxide anion.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absence of the broad O-H stretching band (typically around 3300 cm⁻¹) seen in its parent alcohol. Strong C-H stretching bands would be observed below 3000 cm⁻¹. The C-O stretching frequency would also be a characteristic feature.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability : It is a flammable solid and may self-heat, potentially catching fire.[7] It should be kept away from heat, sparks, and open flames.[5]

-

Reactivity with Water : It reacts violently with water, releasing flammable gases.[5][10] It is also sensitive to air and moisture, hydrolyzing to form sodium hydroxide and tert-amyl alcohol.[11]

-

Corrosivity : It causes severe skin burns and eye damage.[7]

-

Handling : All handling should be conducted in a well-ventilated area, preferably in a fume hood, under an inert atmosphere (e.g., nitrogen or argon).[5][11] Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn.

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, acids, and oxidizing agents.[3][5]

Conclusion

This compound is a powerful and versatile strong base with significant advantages in organic synthesis, particularly due to its high solubility in organic solvents and its non-nucleophilic, sterically hindered nature. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, contributing to the advancement of chemical synthesis and drug discovery.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C10H22NaO | CID 70700164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. CN1986508A - Tert-amyl alcohol sodium preparing process and molten sodium dispersant - Google Patents [patents.google.com]

Synthesis of Sodium t-Amyl Oxide: A Laboratory-Scale Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of sodium t-amyl oxide (also known as sodium tert-pentoxide), a strong, non-nucleophilic base widely employed in organic synthesis for applications such as deprotonation, elimination, and base-catalyzed reactions.[1][2] This document details established experimental protocols, presents quantitative data for reaction optimization, and illustrates the synthetic workflow.

Core Synthesis Route

The principal laboratory method for preparing this compound involves the reaction of metallic sodium with t-amyl alcohol (2-methyl-2-butanol). The reaction proceeds via the deprotonation of the tertiary alcohol by the alkali metal, liberating hydrogen gas and forming the corresponding sodium alkoxide.

Reaction: 2 Na + 2 (CH₃)₂C(OH)CH₂CH₃ → 2 NaOC(CH₃)₂CH₂CH₃ + H₂

Due to the heterogeneous nature of the reaction between solid (or molten) sodium and liquid t-amyl alcohol, the reaction rate can be slow.[3] To enhance the reaction efficiency, an inert solvent is often employed, and in some protocols, a catalyst or dispersant is added to increase the surface area of the molten sodium.[3][4][5]

Comparative Reaction Conditions

The efficiency of this compound synthesis is highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported methodologies.

| Method | Reactants | Solvent | Catalyst/Additive | Temperature | Reaction Time | Reference |

| Standard Reflux | 5g Sodium, 150mL t-Amyl Alcohol | t-Amyl Alcohol | None | 102°C (Reflux) | ~24 hours | [3] |

| Inert Solvent | Sodium, t-Amyl Alcohol | Inert Organic Solvent | None | Reflux | 8 - 40 hours | [4][5] |

| Salt Dispersant | 5g Sodium, 150mL t-Amyl Alcohol | t-Amyl Alcohol | 15g Sodium Chloride | 102°C (Reflux) | ~12 hours | [3] |

| Catalytic | 5g Sodium, 150mL t-Amyl Alcohol | t-Amyl Alcohol | 0.125g Anhydrous AlCl₃ | 102°C (Reflux) | ~5.5 hours | [3] |

Detailed Experimental Protocols

Below are two detailed protocols for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis in an Inert Solvent

This protocol utilizes an inert organic solvent to facilitate the reaction and subsequent product isolation.

Materials:

-

Metallic Sodium

-

t-Amyl Alcohol (anhydrous)

-

Inert Organic Solvent (e.g., n-hexane, toluene, or 1,2,4-trimethylbenzene)

-

Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Distillation apparatus

-

Vacuum pump

Procedure:

-

Assembly and Inerting: Assemble the reaction apparatus (three-neck flask, condenser, stirrer) and ensure all glassware is thoroughly dried. Purge the entire system with dry nitrogen gas.

-

Charging the Reactor: Under a positive pressure of nitrogen, charge the reaction flask with t-amyl alcohol and the inert organic solvent. The molar ratio of sodium to t-amyl alcohol should be in the range of 1:1.2 to 1:10, and the weight ratio of t-amyl alcohol to the inert solvent can range from 1:0.5 to 1:50.[5]

-

Addition of Sodium: Carefully add small, clean pieces of metallic sodium to the reaction mixture.

-

Reaction: Begin vigorous stirring and heat the mixture to reflux. The reaction is typically maintained at reflux for 8 to 40 hours under a nitrogen atmosphere.[4][5] The completion of the reaction is indicated by the complete consumption of the metallic sodium.

-

Solvent Removal (Atmospheric): Once the reaction is complete, arrange the apparatus for distillation. Distill off the excess t-amyl alcohol at atmospheric pressure.[4][5]

-

Solvent Removal (Vacuum): After the bulk of the t-amyl alcohol has been removed, apply a vacuum (to approximately -0.08 to -0.098 MPa) to distill the remaining inert organic solvent.[4][5]

-

Product Isolation: During the final stages of vacuum distillation, reduce the stirring rate to 10-80 rpm to facilitate the formation of a granular product.[4][5] Once all solvent is removed, cool the resulting granular this compound to below 40°C under nitrogen.[4][5]

-

Packaging: The final product should be stored in an airtight container under an inert atmosphere, as it is sensitive to air and moisture.[2]

Protocol 2: Catalyzed Synthesis in Excess t-Amyl Alcohol

This accelerated protocol employs a metal salt as a dispersant to reduce the reaction time.

Materials:

-

Metallic Sodium (5 g)

-

t-Amyl Alcohol (150 mL, anhydrous)

-

Anhydrous Aluminum Chloride (0.125 g)

-

Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

Procedure:

-

Assembly and Inerting: Set up the reaction apparatus as described in Protocol 1 and purge with dry nitrogen.

-

Charging the Reactor: Charge the flask with t-amyl alcohol and anhydrous aluminum chloride under a positive pressure of nitrogen.

-

Addition of Sodium: Add the metallic sodium to the stirred mixture.

-

Reaction: Heat the mixture to 102°C (reflux) with vigorous stirring.[3] The molten sodium will be dispersed by the catalyst, significantly increasing the reaction rate. The reaction should be complete in approximately 5.5 hours, as indicated by the full dissolution of sodium.[3]

-

Product Use: The resulting solution of this compound in t-amyl alcohol can be cooled and used directly in subsequent reactions.[3] Alternatively, the excess solvent can be removed via distillation as described in Protocol 1 to isolate the solid product.

Process Visualization

The following diagrams illustrate the key logical and experimental workflows for the synthesis of this compound.

Caption: Core reaction pathway for this compound synthesis.

References

- 1. Sodium t-Amylate Powder [evonik.com]

- 2. Sodium tert-pentoxide | 14593-46-5 [chemicalbook.com]

- 3. CN1986508A - Tert-amyl alcohol sodium preparing process and molten sodium dispersant - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. CN102001915A - Manufacturing method of granular sodium tert-pentoxide - Google Patents [patents.google.com]

In-Depth Technical Guide to Sodium t-Amyl Oxide (Sodium tert-Pentoxide)

CAS Number: 14593-46-5

This technical guide provides a comprehensive overview of sodium t-amyl oxide, also known as sodium tert-pentoxide, a strong alkoxide base utilized in various chemical syntheses. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, complete with experimental protocols and workflow visualizations.

Core Properties and Data

This compound is a reactive chemical compound valued for its strong basicity and solubility in organic solvents.[1] It is a versatile reagent in organic synthesis, particularly in reactions requiring a non-nucleophilic strong base.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| CAS Number | 14593-46-5 | [2][3][4][5] |

| Molecular Formula | C₅H₁₁NaO | [1][4] |

| Molecular Weight | 110.13 g/mol | [4][5] |

| Appearance | Cream or light tan powder | [2][3] |

| Melting Point | >200 °C | [2][3] |

| Density | 0.904 g/mL at 25 °C | [2][3] |

| Flash Point | -21 °C | [2][3] |

| Solubility | Soluble in cyclohexane, diglyme, hexane, THF, and toluene. Reacts with water. | [1] |

| Sensitivity | Air and moisture sensitive. | [2] |

Safety and Handling

This compound is a flammable and corrosive solid that reacts with water.[2][3] It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and reaction with atmospheric moisture. Appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from water and sources of ignition.[2]

Synthesis of this compound

This compound is typically synthesized by the reaction of sodium metal with tert-amyl alcohol. The reaction is exothermic and requires careful control of conditions to ensure safety and product purity.

Laboratory Scale Synthesis Protocol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Sodium metal

-

tert-Amyl alcohol (anhydrous)

-

Anhydrous toluene (or other inert solvent)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Inert gas supply (nitrogen or argon)

-

Heating mantle

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an inert gas inlet.

-

Under a positive pressure of inert gas, charge the flask with anhydrous toluene and tert-amyl alcohol.

-

Carefully add small, clean pieces of sodium metal to the stirred solution.

-

Heat the reaction mixture to reflux. The reaction is typically complete when all the sodium metal has dissolved. This can take several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting solution of this compound in toluene can be used directly, or the solvent can be removed under reduced pressure to yield the solid product.

Industrial Scale Synthesis

On an industrial scale, the synthesis of granular this compound involves the reaction of sodium metal with tert-amyl alcohol in an inert organic solvent.[6] The process is carried out in a reactor under a nitrogen atmosphere with reflux for 8-40 hours.[7] After the reaction, excess tert-amyl alcohol and the inert solvent are removed by distillation and vacuum distillation, respectively, to yield the granular product.[6][7]

Key Applications and Experimental Protocols

This compound serves as a strong base in a variety of organic reactions, including deprotonations, eliminations, and isomerizations.[1] Its bulky nature can provide steric hindrance, influencing the regioselectivity and stereoselectivity of reactions.

Synthesis of Diketopyrrolopyrrole (DPP) Pigments

This compound is a crucial reagent in the synthesis of high-performance diketopyrrolopyrrole (DPP) pigments. The reaction involves the condensation of a dialkyl succinate with an aromatic nitrile in the presence of the strong base.

Experimental Protocol for DPP Synthesis:

Materials:

-

This compound

-

Dialkyl succinate (e.g., diethyl succinate)

-

Aromatic nitrile (e.g., benzonitrile)

-

Anhydrous high-boiling inert solvent (e.g., toluene)

-

Methanol

-

Water

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve this compound in the inert solvent.

-

Add the dialkyl succinate and the aromatic nitrile to the solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and quench by adding a mixture of methanol and water.

-

The precipitated crude DPP pigment is collected by filtration, washed with methanol and water, and dried.

-

Further purification can be achieved by recrystallization or sublimation.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. This compound can be employed as the base to deprotonate the phosphonate ester, generating the reactive carbanion. The reaction generally favors the formation of (E)-alkenes.[8]

General Experimental Workflow for HWE Reaction:

Caption: General workflow for a Horner-Wadsworth-Emmons reaction.

α-Alkylation of Ketones

This compound can be used to generate enolates from ketones, which then act as nucleophiles in reactions with alkyl halides to form α-alkylated ketones. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (kinetic vs. thermodynamic enolate formation). The bulky nature of this compound can favor the formation of the kinetic enolate by deprotonating the less sterically hindered α-proton.

Experimental Workflow for α-Alkylation of a Ketone:

Caption: Workflow for the α-alkylation of a ketone via a kinetic enolate.

Role in Drug Development

This compound is utilized as a reagent in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its application in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV/AIDS. While specific, detailed proprietary synthesis protocols are often not publicly available, the general role of strong alkoxide bases in such syntheses involves facilitating key bond-forming reactions, such as cyclizations and condensations, which are essential for constructing the complex molecular architecture of the drug. In some syntheses, the choice of a bulkier alkoxide like this compound over smaller ones can be critical to avoid side reactions and improve the overall yield and purity of the desired intermediate.

Conclusion

This compound is a powerful and versatile strong base with significant applications in organic synthesis, from the production of high-performance materials to the synthesis of complex pharmaceutical compounds. Its utility stems from its strong basicity, good solubility in organic solvents, and the steric hindrance provided by the tert-amyl group. A thorough understanding of its properties, handling requirements, and reaction characteristics is essential for its safe and effective use in research and development.

References

- 1. Sodium t-Amylate Powder [evonik.com]

- 2. Sodium tert-pentoxide | 14593-46-5 [amp.chemicalbook.com]

- 3. Sodium tert-pentoxide | 14593-46-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. CN102001915A - Manufacturing method of granular sodium tert-pentoxide - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Solubility of Sodium t-Amyl Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium t-amyl oxide (also known as sodium tert-amoxide or sodium tert-pentoxide) in various organic solvents. Due to its utility as a strong, non-nucleophilic base in organic synthesis, understanding its solubility is critical for reaction optimization, process development, and safety. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination of air-sensitive compounds like this compound, and conceptual diagrams to illustrate key principles.

Core Concepts in this compound Solubility

This compound is a reactive, moisture-sensitive solid.[1][2] Its solubility is primarily dictated by the polarity of the solvent and its ability to solvate the sodium cation. Ethereal solvents, such as tetrahydrofuran (THF) and diglyme, are generally good solvents due to the oxygen atoms' ability to coordinate with the sodium ion. Hydrocarbon solvents, like hexane, cyclohexane, and toluene, can also dissolve this compound, which is advantageous for many chemical reactions.[3]

Quantitative Solubility Data

Table 1: Commercially Available Solutions of this compound

| Solvent | Concentration |

| Tetrahydrofuran (THF) | 1.4 M |

| Tetrahydrofuran (THF) | 2.5 M (30 wt%)[4] |

| Toluene | 40%[5] |

Table 2: Quantitative Solubility of Sodium t-Butoxide at 25°C (as a proxy for this compound)

| Solvent | Solubility (wt %) |

| Tetrahydrofuran (THF) | 38 |

| Methyl t-butyl ether | 25 |

| Diglyme | 22 |

| Cyclohexane | 14 |

| Hexane | 11 |

| Toluene | 6 |

Source: Suparna Chemicals Ltd. technical datasheet for Sodium-tert.-Butylate [STB].[6]

Experimental Protocol for Determining Solubility of this compound

The determination of the solubility of an air- and moisture-sensitive compound like this compound requires careful handling under an inert atmosphere. The following is a generalized experimental protocol based on the isothermal shake-flask method, which is a reliable technique for determining equilibrium solubility.[7][8]

I. Materials and Equipment

-

This compound (powder)

-

Anhydrous organic solvents (e.g., THF, toluene, hexane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Glass vials with septa or sealed ampoules

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and needles (for inert atmosphere transfers)

-

Analytical balance

-

Gas-tight filtration apparatus (e.g., cannula with filter)

-

Analytical instrumentation for concentration determination (e.g., titration, spectroscopy)

II. Procedure

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (in a glovebox or using a Schlenk line), add an excess amount of this compound powder to a pre-weighed, dry glass vial containing a magnetic stir bar.

-

Add a known volume of the desired anhydrous organic solvent to the vial.

-

Seal the vial securely.

-

Place the vial in a constant temperature bath and stir vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is reached, stop stirring and allow the excess solid to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe equipped with a filter to avoid transferring any solid particles. This transfer must be performed under a positive pressure of inert gas.

-

-

Concentration Analysis:

-

Transfer the collected aliquot of the saturated solution to a pre-weighed vial.

-

Determine the mass of the transferred solution.

-

Evaporate the solvent under reduced pressure.

-

The mass of the remaining solid residue corresponds to the amount of this compound dissolved in the collected volume of solvent.

-

Alternatively, the concentration of the alkoxide in the aliquot can be determined by titration with a standardized acid.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or wt %).

-

III. Safety Precautions

-

This compound is corrosive and reacts violently with water.[9] All manipulations should be carried out under a dry, inert atmosphere.

-

Wear appropriate personal protective equipment, including safety glasses, flame-retardant lab coat, and gloves.

-

Handle organic solvents in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

- 1. Sodium tert-pentoxide | 14593-46-5 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. suparnachemicals.co.in [suparnachemicals.co.in]

- 4. Sodium tert-pentoxide, 2.5M (30 wt%) solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 5. scientificlabs.com [scientificlabs.com]

- 6. suparnachemicals.co.in [suparnachemicals.co.in]

- 7. molan.wdfiles.com [molan.wdfiles.com]

- 8. researchgate.net [researchgate.net]

- 9. americanelements.com [americanelements.com]

Theoretical Insights into the Basicity of Sodium t-Amyl Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium t-amyl oxide, also known as sodium tert-pentoxide, is a strong, non-nucleophilic base widely employed in organic synthesis.[1][2] Its sterically hindered nature makes it a valuable reagent for promoting elimination reactions and deprotonations where nucleophilic addition is undesirable. Understanding the fundamental principles governing its basicity is crucial for optimizing reaction conditions and predicting chemical reactivity. This technical guide provides an in-depth analysis of the theoretical and experimental aspects of this compound's basicity, incorporating computational methodologies, quantitative data, and experimental protocols.

Quantitative Basicity Data

The basicity of this compound is fundamentally linked to the acidity of its conjugate acid, t-amyl alcohol (2-methyl-2-butanol). The acid dissociation constant (pKa) of t-amyl alcohol provides a direct quantitative measure of the basicity of the t-amylate anion. A higher pKa value for the alcohol corresponds to a stronger basicity of its conjugate base.

| Parameter | Value | Solvent | Method | Reference |

| pKa of t-Amyl Alcohol | 32.2 | DMSO | Experimental | [3] |

| pKa of t-Amyl Alcohol | 18.54 | Not Specified | Predicted (ChemAxon) | [4] |

Note: The significant difference between the experimental and predicted pKa values highlights the importance of the solvent environment in modulating basicity. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that allows for the effective differentiation of the acidities of weak acids like alcohols.

Theoretical Framework and Computational Methodologies

While specific theoretical studies exclusively focused on this compound are not extensively documented in the literature, its basicity can be rigorously investigated using established computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and reactivity of molecules, including the determination of properties related to basicity such as proton affinities and gas-phase basicities.[5][6][7]

Key Theoretical Concepts:

-

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a base with a proton. It is a fundamental measure of intrinsic basicity in the absence of solvent effects.[8][9][10][11][12]

-

Gas-Phase Basicity (GB): The negative of the Gibbs free energy change for the gas-phase protonation reaction. It includes entropic contributions in addition to the enthalpy change.[8][10]

-

pKa Calculation: Computational methods can be employed to predict pKa values in solution. These calculations typically involve a thermodynamic cycle that combines gas-phase acidity calculations with solvation free energies of the relevant species.[13][14]

Experimental and Computational Protocols

Experimental Determination of pKa in DMSO

A common experimental method for determining the pKa of weakly acidic compounds like t-amyl alcohol in a non-aqueous solvent such as DMSO involves potentiometric or indicator-based titrations.

Protocol Outline:

-

Preparation of Solutions: A standard solution of a strong, non-nucleophilic base in DMSO (e.g., potassium dimethylsulfinylmethylide, "dimsyl potassium") is prepared and standardized. A solution of the alcohol to be tested is also prepared in anhydrous DMSO.

-

Titration: The alcohol solution is titrated with the standardized base solution.

-

Endpoint Detection: The equivalence point of the titration is determined using a pH electrode calibrated for use in DMSO or by using a suitable colorimetric indicator.

-

pKa Calculation: The pKa is calculated from the half-equivalence point of the titration curve, where the concentrations of the alcohol and its conjugate base are equal.

Computational Protocol for Basicity Studies (DFT)

The following outlines a general workflow for the theoretical investigation of the basicity of the t-amylate anion using DFT.

Workflow:

-

Geometry Optimization: The three-dimensional structures of t-amyl alcohol and the t-amylate anion are optimized to their lowest energy conformations using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**).[15]

-

Vibrational Frequency Analysis: Vibrational frequencies are calculated for the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Gas-Phase Basicity Calculation:

-

The electronic energies of t-amyl alcohol, the t-amylate anion, and a proton are calculated.

-

The proton affinity (PA) is calculated as: PA = E(t-amylate⁻) + E(H⁺) - E(t-amyl alcohol)

-

The gas-phase basicity (GB) is calculated by including thermal and entropic corrections to the electronic energies.

-

-

Solvation Modeling (for pKa prediction):

-

The free energies of solvation for t-amyl alcohol and the t-amylate anion in a specific solvent (e.g., DMSO) are calculated using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[14]

-

The pKa is then calculated using a thermodynamic cycle that incorporates the gas-phase acidity and the solvation free energies.

-

Visualizations

Signaling Pathway of Deprotonation

Caption: Deprotonation of a generic acid by this compound.

Experimental Workflow for pKa Determination

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sodium t-Amylate Powder [evonik.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Human Metabolome Database: Showing metabocard for 2-Methyl-2-butanol (HMDB0033772) [hmdb.ca]

- 5. pure.psu.edu [pure.psu.edu]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. A structure–activity relationship study using DFT analysis of Bronsted–Lewis acidic ionic liquids and synergistic effect of dual acidity in one-pot conversion of glucose to value-added chemicals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. srd.nist.gov [srd.nist.gov]

- 11. Proton affinities and ion enthalpies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scm.com [scm.com]

- 13. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 14. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Sodium t-Amyl Oxide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the known crystal structure of sodium t-amyl oxide, a critical reagent in organic synthesis. It details the experimental protocols for its preparation and crystallographic analysis, presents all available quantitative data, and visualizes the experimental workflow.

Executive Summary

This compound (also known as sodium tert-amylate or NaOtAm) is a strong alkoxide base widely employed in the pharmaceutical and chemical industries for deprotonation and catalysis.[1] Despite its common use, a crystal structure for the pure, unsolvated compound has not been reported in publicly accessible literature. The only crystallographically characterized form is a solvate, sodium tert-amylate tert-amyl alcohol monosolvate (NaOtAm·tAmOH) . This guide focuses on the detailed structural and experimental data available for this specific solvated crystal, as reported by Schmidt et al. (2020).[2][3]

Introduction to this compound

This compound is valued for its high basicity and solubility in organic solvents.[1] It is typically supplied as a white or off-white powder and is sensitive to air and moisture.[4][5] Its chemical formula is C₅H₁₁NaO, and it is also referred to as sodium 2-methyl-2-butoxide.[6] The lack of a definitive crystal structure for the unsolvated form suggests that it may be difficult to crystallize or that it exists in a disordered or polymeric state in the solid phase. The study of its tert-amyl alcohol solvate provides the only current atomistic insight into the coordination environment of the sodium ion and the conformation of the t-amylate group in the solid state.

Experimental Protocols

The following methodologies are based on the synthesis and single-crystal X-ray diffraction analysis of NaOtAm·tAmOH as described in the supplementary information of the work by Schmidt et al.[7]

Objective: To synthesize single crystals of NaOtAm·tAmOH suitable for X-ray diffraction.

Materials:

-

Sodium metal (Na)

-

tert-Amyl alcohol (2-methyl-2-butanol, tAmOH)

Procedure:

-

Reaction Setup: 0.21 g (9.1 mmol) of sodium metal was added to 10 ml (92 mmol) of tert-amyl alcohol in a reaction vessel under an inert atmosphere.[7]

-

Heating and Reflux: The reaction mixture was heated to 50 °C for 1.5 hours, then to 70 °C for one hour, and finally brought to reflux for five hours to ensure complete reaction of the sodium.[7]

-

Crystallization: The resulting solution was slowly cooled to room temperature. This cooling process yielded white, needle-shaped single crystals of NaOtAm·tAmOH with dimensions up to 1 mm.[7]

Objective: To determine the three-dimensional atomic arrangement of the NaOtAm·tAmOH crystal.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal was selected from the mother liquor under an inert atmosphere to prevent decomposition and mounted on the goniometer of a single-crystal X-ray diffractometer.

-

Data Collection: The diffractometer, likely equipped with a Mo or Cu X-ray source, was used to collect diffraction data at a low temperature to minimize thermal motion.

-

Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure. The structure was refined using computational software, which resulted in the final atomic coordinates, bond lengths, and angles. The space group was determined to be P2₁/n.[8]

Quantitative Crystallographic Data

While a complete crystallographic information file (CIF) is not publicly available, the following data for sodium tert-amylate tert-amyl alcohol monosolvate (NaOtAm·tAmOH) has been reported.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₂₃NaO₂ | [8] |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/n | [8] |

| Structural Feature | Forms chain structures | [2][3] |

| Coordination Environment | Na⁺, –O⁻, and –OH groups form the core chain | [2][3] |

Note: For complete unit cell dimensions, atomic coordinates, and other detailed crystallographic parameters, direct consultation of the primary publication (Schmidt et al., Acta Crystallographica Section B, 2021, B77, 2-13) is recommended.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the crystalline material to its structural elucidation.

Caption: Workflow for the synthesis and structural analysis of NaOtAm·tAmOH.

Summary and Outlook

The crystal structure of this compound has only been determined for its tert-amyl alcohol monosolvate, revealing a chain-like structure in the monoclinic P2₁/n space group.[8] The detailed experimental protocol for the synthesis of these crystals involves the direct reaction of sodium metal with tert-amyl alcohol followed by a controlled heating and cooling process.[7] The absence of a reported structure for the unsolvated material remains a gap in the understanding of this fundamental chemical reagent. Future research efforts may focus on novel crystallization techniques to obtain single crystals of pure this compound, which would provide invaluable data for computational modeling and a deeper understanding of its reactivity in various chemical transformations.

References

- 1. Sodium t-Amylate Powder [evonik.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Sodium tert-pentoxide | 14593-46-5 [chemicalbook.com]

- 5. Sodium tert-amylate, 95% 14593-46-5 India [ottokemi.com]

- 6. chemnet.com [chemnet.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

Sodium t-Amyl Oxide: A Comprehensive Guide to Safe Handling and Storage for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Sodium t-amyl oxide, also known as sodium tert-amylate or sodium tert-pentoxide, is a strong, non-pyrophoric alkoxide base commonly utilized in organic synthesis. Its utility in deprotonation, base-catalyzed reactions, and elimination reactions makes it a valuable reagent in pharmaceutical and chemical research. However, its hazardous nature necessitates a thorough understanding of safe handling and storage practices to minimize risks in the laboratory. This guide provides an in-depth overview of the safety protocols, quantitative data, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be aware of these hazards before handling the material.

-

Corrosive: It causes severe skin burns and eye damage upon contact.[1][2]

-

Flammable and Self-Heating: The solid material is flammable and can self-heat, potentially leading to ignition.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]

-

Harmful if Swallowed: Ingestion of this compound can be harmful.[2]

-

Water Reactive: It reacts violently with water.[2]

Quantitative Safety Data

The following tables summarize key quantitative data for this compound, providing a quick reference for safety assessments.

Table 1: Hazard Classifications

| Hazard Classification | Category |

| Flammable Solids | 1 |

| Self-Heating Substances | 1 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion | 1B |

| Serious Eye Damage | 1 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

Source: Sigma-Aldrich

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C5H11NaO |

| Molecular Weight | 110.13 g/mol |

| Appearance | White to off-white or yellowish powder |

| Purity | Typically ≥ 95% |

| Storage Class | 4.2 (Pyrophoric and self-heating hazardous materials) |

Source: Sigma-Aldrich, Otto Chemie[1]

Safe Handling Protocols

Adherence to strict handling protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile rubber, neoprene) are required. Ensure gloves are inspected for integrity before use.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a P3 (EN 143) cartridge is essential.

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: Due to its reactivity with moisture and air, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to these conditions.[2]

-

Grounding: To prevent ignition from static electricity, all metal equipment must be properly grounded.[2] Use only non-sparking tools.[2]

General Handling Procedures

-

Preparation: Before starting work, ensure that the fume hood is functioning correctly and all necessary PPE is donned. Have appropriate spill control materials and a Class D fire extinguisher readily available.

-

Dispensing:

-

Work in a glovebox or under a continuous stream of inert gas.

-

Use non-sparking spatulas and tools for transferring the solid.

-

Weigh the required amount in a sealed container or under an inert atmosphere.

-

-

Reaction Setup:

-

Add the this compound to the reaction vessel slowly and in a controlled manner.

-

Be aware of potential exotherms, especially when adding to protic solvents or other reactive materials.

-

-

Post-Handling:

-

Thoroughly clean all equipment that has come into contact with the reagent, first by quenching with a suitable solvent (e.g., isopropanol) under an inert atmosphere before washing.

-

Decontaminate the work area.

-

Wash hands thoroughly after handling.

-

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area away from sources of ignition.[2][3] The storage area should be designated for flammable and corrosive materials.[2]

-

Containers: Keep containers tightly sealed to prevent contact with moisture and air.[2] Containers should be opened and handled under an inert atmosphere.[2]

-

Incompatible Materials: Keep away from water, moist air, and oxidizing agents.[2]

-

Shelf Life: The recommended re-test period is typically 18 months after production in the original sealed packaging.[3] For products without sub-packaging, a re-test is recommended after 6 months.[3]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

-

Spill:

-

Evacuate the area and remove all ignition sources.

-

Ventilate the area.

-

Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed, labeled container for disposal.

-

Do not use water to clean up spills.

-

-

Fire:

-

Use a Class D fire extinguisher (for flammable metals) or dry chemical powder.

-

Do not use water, foam, or carbon dioxide.

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

-

Logical Workflow for Handling and Storage

The following diagram illustrates the key steps and decision points for the safe handling and storage of this compound.

References

Stability and Decomposition of Sodium t-Amyl Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium t-amyl oxide, also known as sodium tert-pentoxide, is a strong, non-nucleophilic base utilized in a variety of organic syntheses, including deprotonation, elimination, and condensation reactions. Its efficacy is intrinsically linked to its stability, which is influenced by thermal stress, atmospheric exposure, and interaction with other chemical agents. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, consolidating available data on its thermal degradation, reactivity, and appropriate handling and storage protocols. Detailed experimental methodologies for stability assessment are also presented to aid researchers in evaluating this critical reagent.

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic solid. It is highly soluble in a range of organic solvents, including tetrahydrofuran (THF), toluene, and hexane.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Sodium tert-pentoxide, NaOt-Am, tert-Amyl alcohol sodium salt, Sodium tert-amoxide | [2][3] |

| CAS Number | 14593-46-5 | [2][4] |

| Molecular Formula | C₅H₁₁NaO | [2] |

| Molecular Weight | 110.13 g/mol | [2] |

| Melting Point | ~200 °C (with decomposition) | [4][5] |

| Density | Approximately 0.904 g/mL at 25 °C | [4] |

| Flash Point | -21 °C | [4] |

Thermal Stability and Decomposition

This compound exhibits limited thermal stability and is known to be a self-heating solid, which may lead to spontaneous ignition.[3]

Thermal Decomposition Onset

Thermogravimetric analysis (TGA) indicates that the thermal decomposition of this compound begins at approximately 200 °C .[5]

Decomposition Products

The thermal decomposition of this compound is expected to yield a mixture of solid and gaseous products. The primary solid residue is likely sodium oxide (Na₂O).[5] In the presence of moisture or air, other decomposition products can be formed.

| Condition | Potential Decomposition Products | Analytical Method |

| Inert Atmosphere (Thermal) | Sodium oxide (Na₂O), hydrocarbons (e.g., isobutylene, ethane) | TGA, XRD[5] |

| Presence of Moisture (Hydrolysis) | Sodium hydroxide (NaOH), t-amyl alcohol, Carbon monoxide (CO), Carbon dioxide (CO₂) | GC-MS[5] |

| Presence of Air (Oxidation) | Sodium carbonate (Na₂CO₃), various oxidation byproducts | Not explicitly detailed in search results |

Reactivity and Incompatibilities

The high reactivity of this compound necessitates careful handling and storage to prevent decomposition and ensure safety.

Reactivity with Water and Moisture

This compound reacts violently with water and is highly sensitive to moisture.[6][7] This hydrolytic decomposition results in the formation of sodium hydroxide and t-amyl alcohol. Due to its hygroscopic nature, it readily absorbs moisture from the atmosphere, leading to degradation.[7]

Reactivity with Air

Exposure to air can lead to oxidative degradation. It is recommended to handle and store this compound under an inert atmosphere, such as nitrogen or argon.[6]

Incompatible Materials

This compound is incompatible with the following:

-

Water and moisture : Leads to violent reaction and decomposition.[6][7]

-

Acids : Reacts vigorously.[7]

-

Oxidizing agents : Poses a fire and explosion hazard.

-

Alcohols : Can undergo exchange reactions.

-

Halogenated compounds : Can lead to hazardous reactions.

Storage and Handling

Proper storage and handling are paramount to maintaining the stability and integrity of this compound.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store and handle under an inert gas (e.g., nitrogen, argon).[6] | Prevents decomposition due to moisture and air. |

| Temperature | Store in a cool, dry place away from heat sources.[1][6] | Mitigates the risk of thermal decomposition and self-heating. |

| Container | Keep in a tightly sealed, original container. | Prevents exposure to atmospheric moisture and air. |

| Handling | Use in a well-ventilated area, such as a fume hood. Ground equipment to prevent static discharge. | Ensures safety and minimizes exposure to the corrosive and flammable material. |

Evonik recommends a re-test of the product 18 months after production in its originally sealed packaging.[1] For products without specified retest or expiration dates, routine inspection is advised to ensure performance.[8]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These are based on standard techniques for air-sensitive and thermally unstable materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: Inside an inert atmosphere glovebox, load 5-10 mg of this compound into a tared, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined by the intersection of the baseline tangent with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.

Methodology:

-

Instrument: A differential scanning calorimeter (DSC) capable of operating under an inert atmosphere.

-

Sample Preparation: In an inert atmosphere glovebox, hermetically seal 2-5 mg of this compound in an aluminum or copper DSC pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events. The onset temperature of decomposition is identified by the start of a significant exothermic or endothermic event not attributable to melting.

Accelerated Rate Calorimetry (ARC)

Objective: To assess the potential for a runaway thermal reaction under adiabatic conditions.

Methodology:

-

Instrument: An accelerating rate calorimeter (ARC).

-

Sample Preparation: In an inert atmosphere glovebox, load a known quantity of this compound into a suitable sample bomb (e.g., titanium or Hastelloy C).

-

Experimental Conditions:

-

Heat-Wait-Seek Protocol: The instrument heats the sample in small steps (e.g., 5 °C) and then waits at that temperature to detect any self-heating. If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode and tracks the temperature and pressure increase.

-

-

Data Analysis: The data provides the onset temperature for self-heating, the time to maximum rate, and the adiabatic temperature rise, which are crucial for assessing thermal hazards.

Visualizations

Logical Flow for Handling and Storage

Caption: Recommended workflow for the safe storage and handling of this compound.

Decomposition Pathways

References

- 1. Sodium t-Amylate Powder [evonik.com]

- 2. scbt.com [scbt.com]

- 3. Sodium tert-amylate, 95% 14593-46-5 India [ottokemi.com]

- 4. Sodium tert-pentoxide | 14593-46-5 [amp.chemicalbook.com]

- 5. Sodium tert-pentoxide | 14593-46-5 | Benchchem [benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 叔戊醇钠 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Handling and Storage of Sodium t-Amyl Oxide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Sodium t-amyl oxide, also known as sodium tert-pentoxide, is a strong, non-nucleophilic base widely employed in organic synthesis.[1][2] Its efficacy in deprotonation, base-catalyzed reactions, and elimination reactions makes it a valuable reagent in the chemical, pharmaceutical, and pesticide industries.[2][3] However, its reactive nature necessitates stringent safety protocols for its handling and storage to mitigate risks in a laboratory setting. This guide provides a comprehensive overview of the essential safety practices, storage requirements, and handling procedures for this compound.

Chemical and Physical Properties

This compound is a flammable and moisture-sensitive solid.[4] It is commercially available as a powder or as a solution in various organic solvents.[3][5] The following tables summarize its key physical and chemical properties.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C5H11NaO | [6] |

| Molecular Weight | 110.13 g/mol | [5][7] |

| CAS Number | 14593-46-5 | [6][8] |

| Appearance | White to yellow or cream to light tan powder or crystals | [4][7][8] |

| Melting Point | 200°C | [4][5][6] |

| Density | 0.904 g/mL at 25°C | [4][5][6] |

| Flash Point | -21°C | [4][6] |

| Water Solubility | Reacts with water | [4][5][6] |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Hazard Statements | Pictograms |

| Flammability | H225: Highly flammable liquid and vapourH251: Self-heating; may catch fireH261: In contact with water releases flammable gas | 🔥 |

| Corrosivity | H314: Causes severe skin burns and eye damage | corrosive |

| Health Hazards | H304: May be fatal if swallowed and enters airways | health hazard |

Note: Hazard statements may vary depending on the physical form (solid or solution) and concentration.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, this compound must be handled with extreme caution in a controlled laboratory environment. Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to ensuring user safety.

2.1. Engineering Controls

-

Fume Hood: All handling of this compound, especially the solid powder, should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[9][10]

-

Inert Atmosphere: Due to its reactivity with air and moisture, this compound should be handled under an inert atmosphere, such as nitrogen or argon, particularly during reactions.[1][11] A glove box or Schlenk line techniques are recommended.

-

Ventilation: Ensure the laboratory is well-ventilated.[5][12]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Specification/Standard |

| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 compliant |

| Hands | Chemical-resistant gloves | Nitrile or other impervious gloves are suitable[10] |

| Body | Fire-retardant lab coat | --- |

| Respiratory | Respirator with appropriate cartridges | A dust respirator (MSHA/NIOSH approved or equivalent) should be used for the solid form[12] |

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

-

General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11][13] It should be stored in a dedicated flammables and water-free area, such as a freezer at -20°C.[4][6]

-

Inert Conditions: For long-term storage, it is advisable to keep this compound under an inert atmosphere.

-

Incompatible Materials: Keep away from water, moist air, strong oxidizing agents, acids, and combustible materials.[9][11][13][14]

-

Shelf Life: The recommended re-test period is typically 18 months after production in the original sealed packaging.[3]

Experimental Protocols

4.1. Generalized Protocol for Use in a Reaction

This protocol outlines the general steps for using this compound as a base in an organic reaction under inert atmosphere.

-

Preparation: Assemble and flame-dry all glassware to be used in the reaction. Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).

-

Reagent Transfer: In a chemical fume hood, quickly weigh the required amount of this compound powder and transfer it to the reaction flask under a positive pressure of inert gas. If using a solution, transfer it via a syringe or cannula.

-

Solvent Addition: Add the anhydrous reaction solvent to the flask containing the this compound via a syringe or cannula.

-

Reaction Setup: Stir the resulting suspension or solution under a continuous inert atmosphere. If necessary, cool the reaction mixture to the desired temperature using an appropriate cooling bath.

-

Substrate Addition: Slowly add the substrate to be deprotonated to the reaction mixture, either neat or as a solution in an anhydrous solvent.

-

Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

-

Quenching: Once the reaction is complete, cautiously quench the reaction mixture by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride or a protic solvent like isopropanol, at a low temperature. Caution: The quenching process can be exothermic.

4.2. Protocol for Quenching and Disposal of Small Quantities

Unused or residual this compound must be neutralized before disposal. This procedure should be performed in a chemical fume hood.

-

Inerting the Flask: Place the flask containing the residual this compound under an inert atmosphere.

-

Dilution: Dilute the residue with an inert, anhydrous solvent such as hexane or toluene.

-

Slow Addition of Alcohol: While stirring the mixture and preferably cooling it in an ice bath, slowly add isopropyl alcohol or ethanol dropwise.[15] Isopropyl alcohol is generally preferred as it reacts more slowly and is therefore safer.[15]

-

Completion of Neutralization: Continue adding the alcohol until the reaction (fizzing) ceases.

-

Addition of Water: After all the this compound has been neutralized by the alcohol, slowly add water to ensure no elemental sodium remains.[15]

-

Waste Disposal: The resulting solution should be disposed of as hazardous waste in accordance with local regulations.[13]

Spill and Emergency Procedures

-

Spill Response: In case of a spill, evacuate the area and remove all sources of ignition.[11] Do not use water. Cover the spill with dry sand or another non-combustible absorbent material and transfer it to a container for disposal.[16]

-

Fire Extinguishing: Use a Class D fire extinguisher or dry sand to extinguish fires involving this compound.[10][15] Do not use water , as it will react violently and may intensify the fire.[13]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

-

Logical Workflow for Handling and Storage

The following diagram illustrates the lifecycle of this compound in a laboratory setting, from procurement to disposal.

Caption: Workflow for the safe handling of this compound.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle and store this compound, minimizing risks and ensuring a secure laboratory environment. Always consult the Safety Data Sheet (SDS) for the specific product you are using for the most current and detailed information.[10][11]

References

- 1. Sodium tert-pentoxide | 14593-46-5 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Sodium t-Amylate Powder [evonik.com]

- 4. Sodium tert-pentoxide | 14593-46-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Sodium tert-pentoxide | 14593-46-5 [amp.chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. Sodium tert-amylate, 95% 14593-46-5 India [ottokemi.com]

- 9. stao.ca [stao.ca]

- 10. quora.com [quora.com]

- 11. fishersci.com [fishersci.com]

- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 13. sarponggroup.com [sarponggroup.com]

- 14. carlroth.com [carlroth.com]

- 15. safety - How to properly dispose of sodium...or store it properly - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. TERT-AMYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Moisture Sensitivity of Sodium t-Amyl Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium t-amyl oxide (also known as sodium tert-pentoxide or STA) is a strong, non-nucleophilic base widely employed in organic synthesis, particularly in deprotonation, condensation, and elimination reactions. Its efficacy is intrinsically linked to its anhydrous state. This technical guide provides an in-depth analysis of the moisture sensitivity of this compound, detailing its reactivity with water, hygroscopic nature, and the resulting degradation pathways. It outlines detailed experimental protocols for quantifying moisture content and hygroscopicity and presents quantitative data for a closely related analogue to illustrate the compound's behavior upon exposure to moisture.

Introduction

This compound (C₅H₁₁NaO) is a reactive organometallic compound valued for its strong basicity and solubility in organic solvents.[1] Like other metal alkoxides, its utility is critically dependent on maintaining anhydrous conditions. The presence of water leads to rapid decomposition, neutralizing its basicity and generating impurities that can compromise reaction yields and product purity. Understanding and quantifying the moisture sensitivity of this compound is therefore paramount for its effective handling, storage, and application in research and development settings.

This guide addresses the core aspects of moisture sensitivity, including the chemical reaction with water (hydrolysis), the physical process of water absorption from the atmosphere (hygroscopicity), and the analytical methods used to characterize these properties.

Reaction with Water: Hydrolysis

This compound reacts exothermically and rapidly with water in a hydrolysis reaction. The t-amyloxide anion is the conjugate base of t-amyl alcohol, and as a strong base, it readily deprotonates water to form t-amyl alcohol and sodium hydroxide.[2][3]

Reaction: C₅H₁₁NaO + H₂O → C₅H₁₂O + NaOH

This reaction is effectively irreversible and proceeds quickly upon contact with water, whether in liquid or vapor form. The generation of sodium hydroxide, a strong inorganic base, can alter the intended reaction pathway and lead to the formation of undesired byproducts. The hygroscopic nature of the resulting sodium hydroxide can further attract more moisture, accelerating the degradation of the remaining alkoxide.[4]

Decomposition Pathway

The hydrolysis of this compound is a straightforward acid-base reaction. The following diagram illustrates this decomposition pathway.

Caption: Hydrolysis pathway of this compound.

Quantitative Analysis of Moisture Sensitivity

Precise quantitative data on the hygroscopicity of this compound is not extensively available in peer-reviewed literature. However, to provide a relevant quantitative framework, data for the structurally similar and widely studied strong base, sodium tert-butoxide, is presented below. It is reasonable to expect this compound to exhibit comparable, if not slightly more pronounced, moisture sensitivity due to similar charge density and steric hindrance around the oxygen atom.[5]

Disclaimer: The following table uses sodium tert-butoxide as a proxy to illustrate typical moisture sorption behavior of a sodium alkoxide.

| Parameter | Value (for Sodium tert-butoxide) | Method | Notes |

| Hygroscopicity Classification | Hygroscopic | Ph. Eur. | Readily absorbs moisture from the atmosphere.[2] |

| Water Content (as NaOH) | Can be determined | Karl Fischer Titration | Measures water formed from the neutralization of NaOH impurity. |

| Moisture Sorption (Example) | Significant mass gain above 60% RH | Dynamic Vapor Sorption | Indicates instability in humid environments. The change is often irreversible.[6] |

| Effect of Moisture | Decomposes | Gravimetric Analysis | Turns black upon storage in air due to decomposition.[3] |

Experimental Protocols

To assess the moisture sensitivity of this compound or similar air-sensitive reagents, two primary techniques are employed: Karl Fischer Titration for determining water content and Dynamic Vapor Sorption (DVS) for characterizing hygroscopicity.

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol is adapted for air-sensitive solids like sodium alkoxides, where direct titration of "free" water is not possible. Instead, the method quantifies the sodium hydroxide impurity, which is a direct result of hydrolysis. The NaOH reacts with the acidic components of the Karl Fischer reagent, producing water that is then titrated.

Objective: To quantify the extent of hydrolysis in a sample of this compound by measuring its sodium hydroxide content, reported as a water equivalent.

Apparatus:

-

Volumetric or Coulometric Karl Fischer Titrator

-

Airtight titration vessel with a septum for sample introduction

-

Magnetic stirrer

-

Analytical balance (readable to 0.1 mg)

-

Inert atmosphere glove box or glove bag

-

Dry glass weighing boat and syringes

Reagents:

-

Anhydrous methanol or a specialized KF solvent (e.g., Aquastar®-CombiSolvent)

-

Volumetric KF titrant (e.g., Aquastar®-CombiTitrant 5)

-

Salicylic acid or benzoic acid (as a buffer for the basic sample)[7]

-

High-purity nitrogen or argon

Procedure:

-

System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean, dry, and sealed to prevent ingress of atmospheric moisture.

-

Solvent Preparation: Add a suitable volume (e.g., 50 mL) of anhydrous KF solvent to the titration vessel. Add a buffering agent, such as 10 g of salicylic acid, to neutralize the strongly basic sample upon addition.

-

Solvent Titration (Pre-titration): Start the stirrer and perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift value is achieved (e.g., < 20 µL/min).

-

Sample Preparation (Inert Atmosphere): Inside a glove box or glove bag, accurately weigh approximately 1.0 g of the this compound sample into a dry weighing boat.

-

Sample Introduction: Quickly and carefully add the weighed sample directly into the conditioned titration vessel. Seal the vessel immediately.

-

Titration: Start the titration. The titrator will dispense the KF reagent until all the water generated from the neutralization of the NaOH impurity is consumed. The endpoint is detected potentiometrically.

-

Calculation: The instrument's software will calculate the amount of water based on the volume of titrant consumed and its concentration. This value corresponds to the amount of sodium hydroxide present in the sample.

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS measures the change in mass of a sample as it is exposed to a controlled stream of gas with varying relative humidity (RH) at a constant temperature.[8] This provides a sorption/desorption isotherm, which reveals the material's affinity for water.

Objective: To determine the moisture sorption and desorption characteristics of this compound to understand its stability at different humidity levels.

Apparatus:

-

Dynamic Vapor Sorption Analyzer

-

Microbalance (integrated within the DVS instrument)

-

Inert atmosphere glove box or glove bag

-

High-purity nitrogen (as the carrier gas)

Procedure:

-

Sample Preparation (Inert Atmosphere): Inside a glove box, place a small, accurately weighed amount of the sample (typically 5-20 mg) onto the DVS sample pan.

-

Sample Loading: Quickly transfer the sample pan to the DVS instrument.

-

Drying/Equilibration: Start the DVS program. The first step is typically to dry the sample in a stream of dry nitrogen (0% RH) at the desired experimental temperature (e.g., 25 °C) until a stable mass is achieved (e.g., dm/dt < 0.002% min⁻¹). This stable mass is recorded as the initial dry mass.

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until mass equilibrium is reached. The mass change is continuously recorded.

-

Desorption Phase: After reaching the maximum RH, the program is set to decrease the humidity in a similar stepwise manner back to 0% RH, again waiting for mass equilibrium at each step.

-

Data Analysis: The instrument's software plots the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.

Experimental Workflow Diagram

The logical flow for characterizing the moisture sensitivity of this compound is outlined below.

Caption: Workflow for moisture sensitivity analysis.

Conclusion and Recommendations